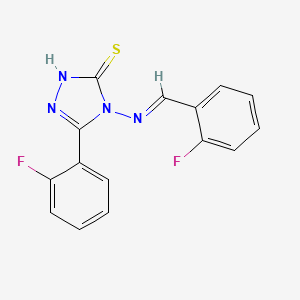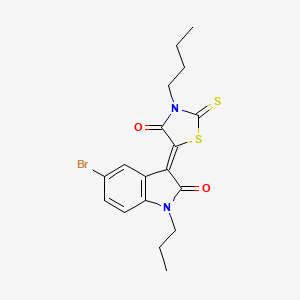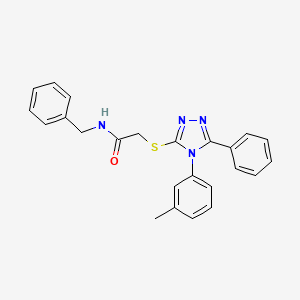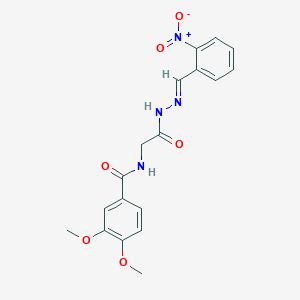
3,4-Dimethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups, a nitrobenzylidene moiety, and a hydrazino linkage. Its molecular formula is C16H15N3O5, and it has a molecular weight of 329.315 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-nitrobenzylidenehydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then reacted with an appropriate acylating agent to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3,4-Dimethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted benzamides or benzyl derivatives.
科学研究应用
3,4-Dimethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4-Dimethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, including those involved in cell proliferation and apoptosis .
相似化合物的比较
Similar Compounds
3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
2-Nitrobenzylidenehydrazine: Another precursor used in the synthesis.
3,4-Dimethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzohydrazide: A structurally similar compound with potential similar applications.
Uniqueness
3,4-Dimethoxy-N-(2-(2-(2-nitrobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
764653-77-2 |
|---|---|
分子式 |
C18H18N4O6 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
3,4-dimethoxy-N-[2-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H18N4O6/c1-27-15-8-7-12(9-16(15)28-2)18(24)19-11-17(23)21-20-10-13-5-3-4-6-14(13)22(25)26/h3-10H,11H2,1-2H3,(H,19,24)(H,21,23)/b20-10+ |
InChI 键 |
GJQFSSKFQXMFHP-KEBDBYFISA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{(5E)-5-[4-(2-amino-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12014490.png)
![Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12014500.png)
![N-(2,5-dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014510.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12014529.png)
![4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014534.png)
![(4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12014539.png)
![ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate](/img/structure/B12014540.png)
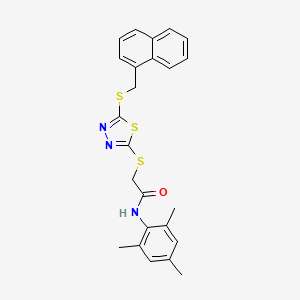
![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12014547.png)
![5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014548.png)

